molecular formula C12H12O4 B13530242 Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate

Cat. No.: B13530242
M. Wt: 220.22 g/mol
InChI Key: RPJNRTFRAHEHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chromane ring fused with an oxirane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The presence of both oxygen and carbon atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting with the formation of the chromane ring. One common method is the Kabbe condensation, which involves the reaction of a phenol with an aldehyde in the presence of a base to form the chromane core . The oxirane ring is then introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Kabbe condensation and epoxidation steps, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of various biological pathways, including enzyme inhibition and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is unique due to the presence of both a chromane and an oxirane ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3

InChI Key

RPJNRTFRAHEHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCOC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.